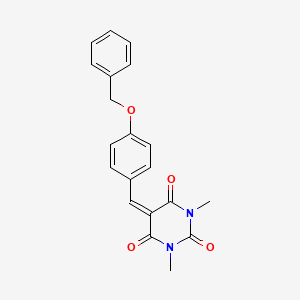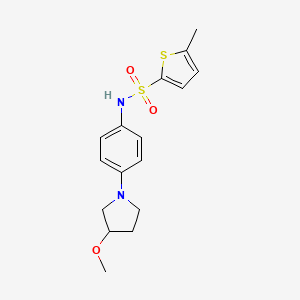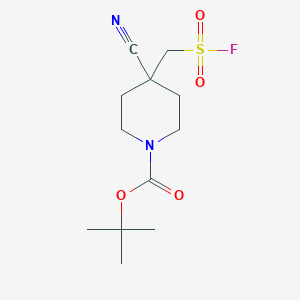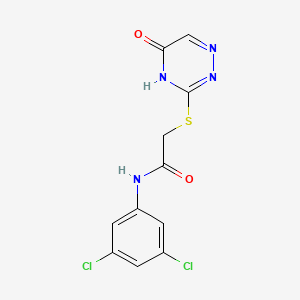![molecular formula C11H17N3O2 B2761102 6-[2-(Morpholin-4-yl)ethoxy]pyridin-3-amine CAS No. 1082384-94-8](/img/structure/B2761102.png)
6-[2-(Morpholin-4-yl)ethoxy]pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as dialkylarylamines . These are aliphatic aromatic amines in which the amino group is linked to two aliphatic chains and one aromatic group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the compound “6-Ethoxy-4- N- (2-morpholin-4-ylethyl) -2-N-propan-2-yl-1,3, 5-triazine-2, 4-diamine” was synthesized and evaluated for its herbicidal activity .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various tools such as PROCHECK, WHAT_CHECK, WHATIF, PROSA, ERRAT, PROVE, and VERIFY-3D . The molecular formula of a similar compound, “6-Morpholinopyridin-3-ylboronic acid”, is CHBNO with an average mass of 208.022 Da .Chemical Reactions Analysis
The synthesizability of ligands, including similar compounds, has been taken into account by applying certain sets of chemical rules .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using tools like the ChemAxon’sJKlustor Suite .Applications De Recherche Scientifique
Herbicidal Activity Against Phalaris Minor
This compound has been identified as a potential herbicide with activity against Phalaris minor , a major weed in wheat crops. Computational studies have prioritized it among other molecules for its higher binding affinity and inhibition constant compared to reference ligands. It binds at the QB binding site of the D1 protein of photosystem-II (PS-II), which is crucial for blocking electron transfer in photosynthesis .
Photosystem-II D1 Protein Interaction
The interaction with the D1 protein of PS-II is significant because it plays a role in the stability of the protein-lead complex through hydrogen bond and π-π interactions. This interaction is essential for the herbicidal function, as it disrupts the photosynthetic process in weeds .
Molecular Dynamics Simulations
The compound’s binding and conformational stability have been evaluated through molecular dynamics simulations. These simulations help in understanding the behavior of the molecule within a biological system and its potential as a herbicide .
Binding Free Energy Calculations
Binding free energy calculations, such as MM/PBSA, have revealed that the lead molecule’s binding is energetically favorable and driven by electrostatic interactions. This suggests that the compound could be an efficient herbicide due to its favorable interactions with the target protein .
Whole Plant Assay Evaluations
The compound has been synthesized and evaluated for its herbicidal activity through whole plant assays under laboratory-controlled conditions. This experimental approach confirms the in-silico predictions and demonstrates the practical applications of the compound as a herbicide .
De Novo Design of Herbicides
The compound has been involved in the de novo design of herbicides, showcasing its role in the discovery of new herbicidal molecules. This process involves the creation of new molecules from scratch based on desired properties and biological targets .
Resistance Management
Given the evolution of resistance against traditional herbicides, this compound offers a new mode of action that could be used in resistance management strategies to control herbicide-resistant weeds .
Agricultural Crop Protection
Finally, the application of this compound in agricultural crop protection is significant. By controlling weeds like Phalaris minor, it can contribute to the overall yield and quality of wheat crops, which is a staple food source globally .
Mécanisme D'action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound might also target the same organism.
Mode of Action
It’s worth noting that similar compounds have shown significant activity againstMycobacterium tuberculosis H37Ra , indicating that this compound might interact with its targets in a similar manner.
Biochemical Pathways
Given the anti-tubercular activity of similar compounds , it’s plausible that this compound might affect the metabolic pathways of Mycobacterium tuberculosis.
Result of Action
Similar compounds have shown significant anti-tubercular activity , suggesting that this compound might have similar effects.
Propriétés
IUPAC Name |
6-(2-morpholin-4-ylethoxy)pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c12-10-1-2-11(13-9-10)16-8-5-14-3-6-15-7-4-14/h1-2,9H,3-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJVQIOJRFZSGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=NC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[2-(Morpholin-4-yl)ethoxy]pyridin-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-2-azaspiro[3.4]octan-6-yl]acetic acid](/img/structure/B2761021.png)




![2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2761027.png)
![N-[4-(Aminomethyl)phenyl]-2-methoxybenzamide](/img/structure/B2761029.png)
![Methyl 3-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)thiophene-2-carboxylate](/img/structure/B2761031.png)
![(4-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridin-5-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone](/img/structure/B2761034.png)




![(E)-2-(N-methylmethylsulfonamido)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2761042.png)